N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
Description
N-[2-(Naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzoxazole core substituted with a naphthalene moiety at the 2-position and a thiophene-2-carboxamide group at the 5-position. Benzoxazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c25-21(20-6-3-11-27-20)23-17-9-10-19-18(13-17)24-22(26-19)16-8-7-14-4-1-2-5-15(14)12-16/h1-13H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAZWNMLRZHFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper (I) for alkyne-azide cycloaddition reactions, and specific solvents to ensure high yields and regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison
The structural analogs of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide differ primarily in the substituents on the benzoxazole ring or the carboxamide-linked aromatic system. Key examples include:
Key Observations :
- Replacement of benzoxazole with thiazole (as in ) introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity.
- The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide increases polarity and may influence redox activity.
Physicochemical and Crystallographic Properties
Dihedral Angles :
- N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53° and 8.50° between the benzene and thiophene rings, indicating moderate planarity. In contrast, the naphthalene-substituted benzoxazole in the target compound likely adopts a more twisted conformation due to steric bulk, reducing crystallinity but improving solubility.
- The nitro group in forms intramolecular C–H···O interactions, stabilizing the crystal lattice, whereas the naphthalene group in the target compound may favor C–H···π interactions .
Synthesis and Purity :
- The synthesis of thiophene carboxamides typically involves coupling activated carboxylic acids (e.g., 2-thiophenecarbonyl chloride) with aromatic amines using reagents like HATU and triethylamine . Yields for similar compounds range from 42% (for nitrothiophene derivatives ) to higher yields for simpler analogs, suggesting steric hindrance in the target compound may reduce efficiency.
- Purity data (e.g., HPLC >98% for ) indicate robust synthetic protocols applicable to the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
